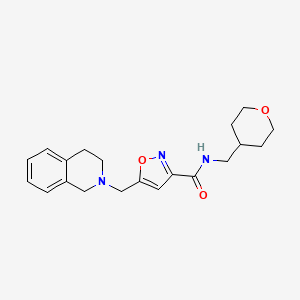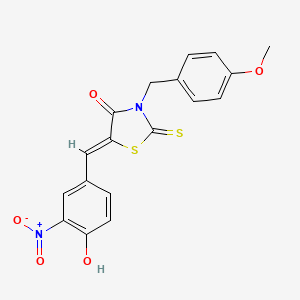
N~1~-(4-methoxybenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-(4-methoxybenzyl)-N-2-(2-methoxyphenyl)-N-2-(phenylsulfonyl)glycinamide, commonly known as MPA-Gly, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been well-characterized. In
作用機序
The mechanism of action of MPA-Gly involves its selective inhibition of GlyT1. This inhibition leads to an increase in extracellular glycine levels, which can activate N-methyl-D-aspartate (NMDA) receptors and enhance synaptic plasticity. Additionally, glycine has been shown to have a neuroprotective effect, which may be relevant to the treatment of various neurological disorders.
Biochemical and Physiological Effects:
MPA-Gly has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of GlyT1 and subsequent increase in extracellular glycine levels, MPA-Gly has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to have analgesic effects, and may be relevant to the treatment of chronic pain. Additionally, MPA-Gly has been shown to have anti-inflammatory effects, which may be relevant to the treatment of various inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of using MPA-Gly in lab experiments is its high potency and selectivity for GlyT1. This allows for precise manipulation of extracellular glycine levels, which can be useful in studying the role of glycine in various physiological and pathological processes. However, MPA-Gly has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its effects on other neurotransmitter systems, such as the glutamate and GABA systems, may complicate its interpretation in some experiments.
将来の方向性
There are many potential future directions for research on MPA-Gly. One area of interest is the role of glycine in the pathophysiology of various neurological disorders, such as schizophrenia and Alzheimer's disease. Additionally, the use of MPA-Gly as a therapeutic agent for these disorders is an area of active investigation. Another potential direction for research is the development of more potent and selective GlyT1 inhibitors, which may have improved efficacy and fewer side effects compared to MPA-Gly. Finally, the use of MPA-Gly in combination with other drugs, such as NMDA receptor antagonists, may have synergistic effects that could be useful in the treatment of various neurological disorders.
合成法
The synthesis of MPA-Gly involves several steps. First, 4-methoxybenzylamine is reacted with 2-methoxybenzaldehyde to form 1-(4-methoxybenzyl)-2-(2-methoxyphenyl)ethylamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-(4-methoxybenzyl)-N-(2-methoxyphenyl)-N-(phenylsulfonyl)ethylamine. Finally, this compound is reacted with glycine to form N-1-(4-methoxybenzyl)-N-2-(2-methoxyphenyl)-N-2-(phenylsulfonyl)glycinamide. The purity of the final product can be confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
MPA-Gly has been used in a variety of scientific research applications. It has been found to be a potent and selective inhibitor of the enzyme glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system. This inhibition leads to an increase in extracellular glycine levels, which has been shown to have a variety of effects on neuronal function. MPA-Gly has been used to study the role of glycine in synaptic plasticity, learning and memory, and the pathophysiology of various neurological disorders.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-29-19-14-12-18(13-15-19)16-24-23(26)17-25(21-10-6-7-11-22(21)30-2)31(27,28)20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYHXQQFNBSPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-benzyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215630.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5215637.png)
![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5215638.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5215641.png)


![4-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5215669.png)
![5-chloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5215678.png)

![1-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5215698.png)
![N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5215713.png)
![3-(benzylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5215717.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5215718.png)
